2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane
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Overview
Description
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) and a butadiyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane typically involves the coupling of a suitable precursor with a butadiyne derivative. One common method involves the oxidative coupling of acetylene derivatives to form the butadiyne moiety, followed by the formation of the oxirane ring through epoxidation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The butadiyne moiety can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxiranes.
Scientific Research Applications
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Another compound with a butadiyne moiety, used in similar applications.
Buta-1,3-diyn-1-yl (tert-butyl)diphenylsilane: Contains a butadiyne moiety and is used in organic synthesis.
6-(Buta-1,3-diyn-1-yl)benzo[D]thiazole derivatives: Compounds with similar structural features, used in medicinal chemistry.
Uniqueness
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane is unique due to the presence of both an epoxide and a butadiyne moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
40946-06-3 |
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Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-buta-1,3-diynyl-2,3-dimethyloxirane |
InChI |
InChI=1S/C8H8O/c1-4-5-6-8(3)7(2)9-8/h1,7H,2-3H3 |
InChI Key |
PRQNNXADMXYAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)C#CC#C |
Origin of Product |
United States |
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